molecular formula C28H31N5O3S B2671477 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1173736-31-6

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2671477
CAS No.: 1173736-31-6
M. Wt: 517.65
InChI Key: AIWLJWMTTBHHFZ-UHFFFAOYSA-N
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Description

The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a thioether-linked acetamide chain and a phenylethyl group. This structure combines pharmacophoric elements such as:

  • Imidazoquinazolinone scaffold: Known for interactions with kinase targets due to hydrogen-bonding capabilities.
  • Thioether linkage: Enhances metabolic stability compared to ethers.
  • Cyclohexylamino and phenylethyl groups: Provide hydrophobic interactions critical for binding affinity.

Properties

IUPAC Name

2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3S/c34-24(29-16-15-19-9-3-1-4-10-19)17-23-27(36)33-26(31-23)21-13-7-8-14-22(21)32-28(33)37-18-25(35)30-20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20,23H,2,5-6,11-12,15-18H2,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWLJWMTTBHHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a multi-ring structure that includes an imidazoquinazoline moiety, which is known for its pharmacological properties. The presence of a cyclohexylamino group and a phenylethyl substituent may enhance its biological interactions.

Molecular Formula

  • Chemical Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.46 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown effectiveness against various bacterial strains. A study highlighted that compounds with thioether linkages often enhance antibacterial activity due to their ability to disrupt bacterial cell membranes.

Compound TypeActivityReference
Imidazoquinazoline DerivativesAntibacterial
Thioether CompoundsMembrane Disruption

Cytotoxicity and Antitumor Activity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary findings suggest that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies.

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
A549 (Lung)12
L929 (Normal Fibroblast)>100

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Protein Synthesis Inhibition : By binding to ribosomal sites, it may inhibit protein synthesis, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of related compounds, shedding light on the potential effects of the target compound.

  • Study on Antibacterial Activity :
    A study demonstrated that imidazoquinazoline derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound could share similar properties due to structural similarities.
  • Cytotoxicity Assessment :
    In vitro assessments showed that certain derivatives led to apoptosis in cancer cells through the activation of caspases, indicating a potential pathway for therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Triazinoquinazoline and Thiadiazole Families

The evidence highlights several compounds with overlapping pharmacophores, including:

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
  • Key features: Triazino[2,3-c]quinazolinone core, butyl-thiadiazole, and phenyl substituents.
  • Synthesis : Method A (89.4% yield) vs. Method B (lower yields, e.g., 56.8% for compound 4.9) .
  • Properties : Melting point 266–270°C; confirmed via ¹H-NMR and LC-MS .
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10)
  • Key features: Methyl-substituted triazinoquinazolinone and isobutyl-thiadiazole.
  • Activity : Demonstrated antitumor effects in preliminary studies .
Target Compound vs. Triazinoquinazoline Analogs
Parameter Target Compound Compound 4.8 Compound 4.10
Core Structure Imidazo[1,2-c]quinazolinone Triazino[2,3-c]quinazolinone Triazino[2,3-c]quinazolinone
Substituents Cyclohexylamino, phenylethyl Phenyl, butyl-thiadiazole Methyl, isobutyl-thiadiazole
Synthetic Yield Not reported 89.4% (Method A) 56.6–59.8% (Methods A/B)
Melting Point Not reported 266–270°C 262–264°C
Reported Activity Not reported Antitumor (inferred from class) Antitumor (explicit)

Structural Implications :

  • Thiadiazole substituents in analogs enhance π-π stacking, whereas the target’s phenylethyl group may improve membrane permeability .

Challenges and Contradictions

  • Structural vs. Electronic Similarity: notes that "isoelectronic" compounds lacking geometric similarity (e.g., imidazo vs. triazino cores) may diverge in activity despite shared functional groups .
  • Data Gaps: No direct cytotoxicity or pharmacokinetic data for the target compound limit definitive comparisons.

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